![molecular formula C21H12Cl2N2O3S B2655304 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-13-9](/img/no-structure.png)

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

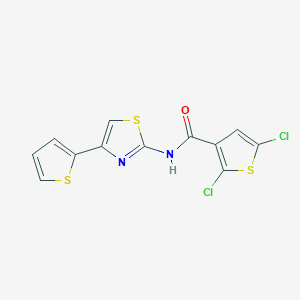

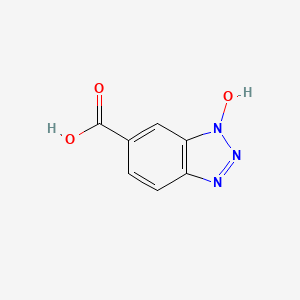

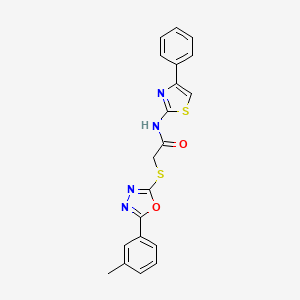

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole and triazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Photochromic Behavior and Spectrokinetic Study

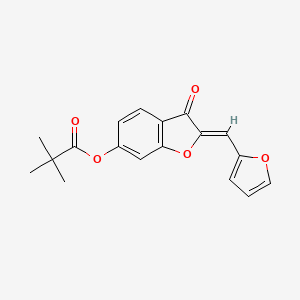

Compounds with structural similarities to 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been studied for their photochromic behavior. For instance, the photochromic behavior of diarylethenes has been investigated, revealing that upon stimulation with UV or violet light, these compounds exhibit a change in color due to photocyclization. This reversible color change suggests potential applications in optical storage devices and photo-switching materials (Cipolloni et al., 2009).

Quantum Chemical Properties and Spectral Analysis

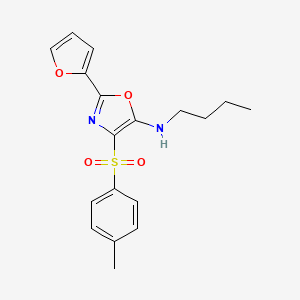

The synthesis and study of quantum chemical properties of structurally related compounds have been conducted to understand their biological activity and photophysical properties. For example, novel thiazolidinone scaffolds have been synthesized, and their structural and thermodynamic parameters have been analyzed using DFT methods. Such studies suggest that these compounds could have implications in drug design and material science, given their reactivity and stability profiles (Parveen et al., 2020).

Antimicrobial and Antiproliferative Activities

Research on compounds with structural features similar to the chemical has also explored their antimicrobial and antiproliferative activities. These studies provide a foundation for the development of new therapeutic agents. For example, novel thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity against various carcinoma cell lines, indicating potential applications in cancer therapy (Chandrappa et al., 2008).

Electropolymerization and Conductive Materials

The electropolymerization of related compounds has been investigated, highlighting their potential in the development of conductive materials. These materials could be used in electronic devices, such as sensors and transistors, given their enhanced electrical properties (Lengkeek et al., 2010).

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the synthesis of the chromene ring system, followed by the addition of the thiazole and pyrrole rings. The final step involves the introduction of the chloro and methyl groups.", "Starting Materials": [ "4-chlorobenzaldehyde", "malonic acid", "ethyl acetoacetate", "thiourea", "2-bromoacetophenone", "3-methyl-2-butanone", "sodium hydroxide", "chloroacetyl chloride", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methyl iodide", "potassium carbonate", "7-hydroxy-4-methylcoumarin" ], "Reaction": [ "Synthesis of 4-chloro-α,β-unsaturated ketone by reacting 4-chlorobenzaldehyde with malonic acid and ethyl acetoacetate in the presence of sulfuric acid and sodium nitrite.", "Preparation of thiazole ring by reacting thiourea with 2-bromoacetophenone in the presence of sodium hydroxide and acetic acid.", "Formation of pyrrole ring by reacting 3-methyl-2-butanone with chloroacetyl chloride in the presence of sodium bicarbonate and hydrochloric acid.", "Coupling of the chromene ring system with the thiazole and pyrrole rings by reacting 7-hydroxy-4-methylcoumarin with the thiazole and pyrrole intermediates in the presence of acetic anhydride and sulfuric acid.", "Introduction of the chloro group by reacting the product with methyl iodide and potassium carbonate in the presence of acetic acid.", "Introduction of the methyl group by reacting the product with sodium hydroxide and acetic acid." ] } | |

CAS RN |

886163-13-9 |

Molecular Formula |

C21H12Cl2N2O3S |

Molecular Weight |

443.3 |

IUPAC Name |

7-chloro-1-(4-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C21H12Cl2N2O3S/c1-10-8-15-13(9-14(10)23)18(26)16-17(11-2-4-12(22)5-3-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 |

InChI Key |

FWXDBWAWIIHVMP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)

![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)

![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)

![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)

![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)